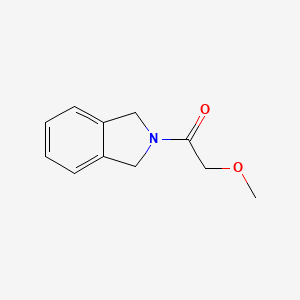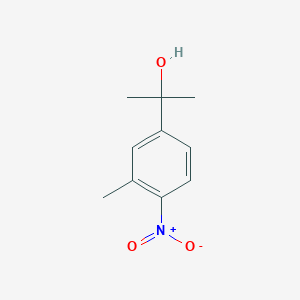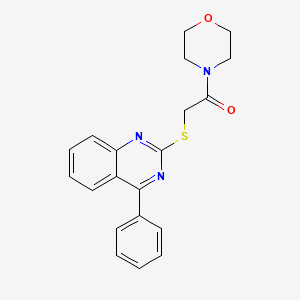![molecular formula C14H15N5O4S B2627817 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 2034368-01-7](/img/structure/B2627817.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The structure of the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 72.6±0.5 cm3, and a polar surface area of 92 Å2 . It has 7 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学的研究の応用
Antibacterial Activity
Triazole derivatives have garnered attention due to their antibacterial properties. These compounds can inhibit bacterial growth by targeting essential enzymes or receptors. The structure of the compound contains a triazole nucleus, which is a central structural component in various drug classes. Specifically, triazoles have been explored as antibacterial agents against multidrug-resistant pathogens . Further studies could investigate the specific antibacterial activity of this compound and its potential applications in treating bacterial infections.
Antifungal Potential
Triazoles are commonly used in antifungal drugs. Compounds like fluconazole and voriconazole, which contain the triazole moiety, exhibit antifungal activity. Investigating whether the compound shares similar antifungal properties could provide valuable insights for treating fungal infections .
Antioxidant Properties
Triazole derivatives have also been studied for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Exploring the antioxidant activity of this compound could contribute to our understanding of its therapeutic effects .
Antiviral Applications
Given the versatility of triazole-containing compounds, it’s worth investigating whether the compound has any antiviral properties. Antiviral agents are essential for combating viral infections, and triazoles may offer a novel avenue for drug development in this field .
Anti-Inflammatory Effects
Inflammation is a common underlying factor in various diseases. Triazole derivatives have been explored for their anti-inflammatory effects. Understanding whether the compound exhibits anti-inflammatory activity could have implications for managing inflammatory conditions .
Analgesic Potential
Pain management is a critical aspect of healthcare. Some triazole-containing compounds have shown analgesic properties. Investigating whether the compound you provided has any pain-relieving effects could be relevant for pain management research .
Antiepileptic Properties
Triazole derivatives have been investigated as potential antiepileptic agents. Epilepsy is a neurological disorder characterized by recurrent seizures, and new antiepileptic drugs are continually sought. Assessing whether the compound has antiepileptic effects could contribute to this field .
Antihypertensive Activity
Triazole-containing drugs, such as trapidil, have been used as antihypertensive agents. High blood pressure is a significant health concern, and novel antihypertensive compounds are always of interest. Exploring the potential antihypertensive effects of the compound could be valuable .
作用機序
特性
IUPAC Name |
4-methoxy-3-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-9-7-10(3-4-11(9)23-2)24(21,22)16-8-12-17-18-13-14(20)15-5-6-19(12)13/h3-7,16H,8H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHKEAMMPNKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2627734.png)
![9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627735.png)


![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)
![3-(2-methoxyethyl)-5-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2627745.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)
![Tert-butyl 4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2627749.png)


![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)

![3-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2627756.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2627757.png)